molecular formula C23H19NO2 B308856 2-ethoxy-N-(2-naphthyl)-1-naphthamide

2-ethoxy-N-(2-naphthyl)-1-naphthamide

Cat. No.: B308856
M. Wt: 341.4 g/mol
InChI Key: LXXJKWDSGVCIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-naphthyl)-1-naphthamide is a synthetic naphthamide derivative intended for laboratory research applications. Compounds within the naphthamide class are of significant interest in several scientific fields. In medicinal chemistry research, naphthalene-based structures are recognized pharmacophores found in various approved drugs and bioactive molecules, indicating their potential in the development of new therapeutic agents . Specifically, naphthamide derivatives have been investigated for their potential as enzyme inhibitors; for instance, related compounds have shown potent inhibitory activity against enzymes like alkaline phosphatase, making them valuable tools for biochemical studies . Beyond biomedical research, naphthamide derivatives are also explored in materials science. Some related hydroxamic acid naphthamides have been studied for their chelating properties and application in the flotation process of rare earth minerals, demonstrating their utility in industrial and separation sciences . Similarly, other naphthamide compounds are utilized as intermediates in the synthesis of dyes and pigments . Researchers value this compound for its molecular structure, which incorporates both naphthalene rings and an amide linkage, features that are often associated with diverse chemical reactivity and physical properties. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

2-ethoxy-N-naphthalen-2-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C23H19NO2/c1-2-26-21-14-12-17-8-5-6-10-20(17)22(21)23(25)24-19-13-11-16-7-3-4-9-18(16)15-19/h3-15H,2H2,1H3,(H,24,25)

InChI Key

LXXJKWDSGVCIDR-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy N 2 Naphthyl 1 Naphthamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules. For 2-ethoxy-N-(2-naphthyl)-1-naphthamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon resonances.

In the ¹H NMR spectrum, distinct signals corresponding to the ethoxy group protons, specifically the triplet of the methyl group and the quartet of the methylene (B1212753) group, would be expected in the upfield region. The aromatic protons of the two naphthyl rings would resonate in the downfield region, exhibiting a complex pattern of multiplets due to spin-spin coupling. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift. The various aromatic carbons and the carbons of the ethoxy group would also have specific resonance frequencies.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the individual naphthyl rings and the ethoxy group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would directly correlate each proton with its attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide vital information about longer-range (2-3 bond) proton-carbon correlations, allowing for the definitive connection of the different structural fragments, such as linking the ethoxy group to the correct naphthyl ring and establishing the connectivity of the amide bond.

A hypothetical data table for the key NMR signals is presented below:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-H~9.5 (s, 1H)-C=O
Naphthyl-H7.2 - 8.5 (m)110 - 140C=O, other naphthyl carbons
O-CH₂-CH₃~4.2 (q, 2H)~65Naphthyl-C, -CH₃
O-CH₂-CH₃~1.5 (t, 3H)~15-CH₂-
C=O-~168Naphthyl-H, N-H

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy and for gaining insights into its structure through fragmentation analysis. For this compound (C₂₃H₁₉NO₂), the expected exact mass would be calculated and compared with the experimentally determined value from a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Electron ionization (EI) or electrospray ionization (ESI) could be employed to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the ethoxy group, and fragmentation of the naphthyl rings. The identification of these fragment ions would further corroborate the proposed structure.

A representative table of expected mass spectral data is shown below:

Ion m/z (calculated) Identity
[M]⁺337.14Molecular Ion
[M-C₂H₅O]⁺292.11Loss of ethoxy group
[C₁₀H₇NH]⁺142.072-Naphthylamine (B18577) fragment
[C₁₀H₇CO]⁺155.051-Naphthoyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration would appear as a sharp peak around 3300 cm⁻¹. The C-O stretching of the ether linkage would be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation provided by the two naphthyl rings would result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic systems. The position and intensity of these bands are sensitive to the solvent polarity.

A summary of the expected spectroscopic data is provided below:

Spectroscopic Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR~3300N-H stretch
IR>3000Aromatic C-H stretch
IR~1660C=O stretch (Amide I)
IR~1540N-H bend (Amide II)
IR~1240C-O stretch (Ether)
UV-Vis~250-350π-π* transitions

Application of X-ray Fluorescence (XRF) Spectrometry in Binding Event Detection and Selectivity Assessment

While primarily used for elemental analysis, X-ray Fluorescence (XRF) spectrometry can be ingeniously applied in the study of molecular interactions, particularly in detecting binding events. In the context of this compound, XRF would not be a primary tool for its intrinsic structural characterization as it is composed of light elements (C, H, N, O). However, if this molecule were to be studied for its potential to bind to a metal-containing target, such as a metalloprotein, XRF could become a valuable technique.

For instance, if the binding of this compound to a specific metal ion is being investigated, XRF could be used to quantify the amount of the metal ion that is co-precipitated or co-localized with the compound. By measuring the characteristic X-ray fluorescence of the metal, one could indirectly assess the binding affinity and selectivity of the naphthamide derivative. This application, however, is contingent on the specific research question and experimental design and is not a direct method for analyzing the compound itself.

Crystallographic Analysis and Intermolecular Interaction Profiling of 2 Ethoxy N 2 Naphthyl 1 Naphthamide and Analogues

Single Crystal X-ray Diffraction Studies for Precise Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the exact three-dimensional structure of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are crucial for a comprehensive understanding of molecular conformation and configuration.

For analogues of 2-ethoxy-N-(2-naphthyl)-1-naphthamide, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, SC-XRD studies have been instrumental in confirming their molecular structures. eurjchem.com In one such analysis, the compound was found to crystallize in the triclinic space group P-1. eurjchem.com The asymmetric unit of this particular structure contained two crystallographically independent molecules, revealing subtle conformational differences between them. eurjchem.com

Similarly, for other naphthalene (B1677914) derivatives, SC-XRD analysis has provided critical data on their crystal systems and space groups. For instance, 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one crystallizes in the monoclinic system with the space group P21/n. bohrium.com The determination of the unit cell parameters is a primary outcome of SC-XRD. For N'-acetyl-N'-phenyl-2-naphthohydrazide, the unit cell dimensions were determined as a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å, with angles α = 88.308(7)°, β = 89.744(6)°, and γ = 86.744(7)°. eurjchem.com Such precise measurements are foundational for the subsequent detailed analysis of the crystal packing and intermolecular interactions.

Table 1: Crystallographic Data for an Analogue of this compound
ParameterValue
Empirical FormulaC₁₉H₁₆N₂O₂
Formula Weight304.34 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.9164(7)
b (Å)9.7058(9)
c (Å)17.7384(12)
α (°)88.308(7)
β (°)89.744(6)
γ (°)86.744(7)
Volume (ų)1528.3(2)
Z2

Data for N'-acetyl-N'-phenyl-2-naphthohydrazide eurjchem.com

Analysis of Crystal Packing Motifs and Supramolecular Architectures

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a combination of steric factors and intermolecular forces, leading to the formation of repeating patterns or motifs. These motifs, in turn, assemble into larger, ordered structures known as supramolecular architectures. The study of these architectures is crucial for understanding the collective properties of the crystalline material.

In many naphthalene-based compounds, hydrogen bonding plays a pivotal role in directing the self-assembly process. rsc.org For example, in the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, molecules are linked by an elaborate network of hydrogen bonds to form supramolecular structures. eurjchem.com Similarly, in other related systems, N—H•••O hydrogen bonds can lead to the formation of tape-like arrangements.

The concept of supramolecular assembly is central to the design of functional materials. rsc.org In some naphthalimide derivatives, the interplay of hydrogen bonding and other interactions can lead to the formation of complex structures like nanotubes, vesicles, and gels. rsc.org The specific nature of the functional groups attached to the naphthalene core significantly influences the resulting supramolecular architecture.

Quantitative Investigation of Intermolecular Non-Covalent Interactions within Crystalline States

The stability of a crystal lattice is a direct consequence of the cumulative effect of various intermolecular non-covalent interactions. A quantitative understanding of these forces is essential for predicting and controlling the solid-state properties of a compound.

Characterization of Hydrogen Bonding Networks (e.g., N-H•••O interactions)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, often dominating the crystal packing of amide-containing compounds. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of robust N-H•••O interactions.

In the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, these N-H•••O hydrogen bonds are a key feature of the packing, contributing significantly to the stability of the supramolecular assembly. eurjchem.com In a related naphthalene-based diamidophosphoester, N—H…O═P hydrogen bonds create a tape-like arrangement, which includes eight-membered ring hydrogen bond motifs. The geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the angle, can be precisely determined from the crystallographic data and provide a measure of their strength.

Elucidation of C-H•••π Interactions and Aromatic Stacking (π•••π) Phenomena

In addition to classical hydrogen bonds, weaker interactions involving the aromatic π-systems of the naphthalene rings play a crucial role in the crystal engineering of these compounds. C-H•••π interactions, where a C-H bond acts as a weak acid and interacts with the electron-rich face of an aromatic ring, are frequently observed.

In the crystal packing of N'-acetyl-N'-phenyl-2-naphthohydrazide, C-H•••π interactions are present alongside hydrogen bonds, further stabilizing the three-dimensional network. eurjchem.com A Schiff base compound derived from 2-ethoxy-naphthalene also exhibits weak C-H⋯π interactions that connect the molecules into a three-dimensional supramolecular structure. nih.gov

Identification and Assessment of Other Weak Intermolecular Forces

In some halogenated naphthalene derivatives, interactions involving the halogen atoms, such as C—H⋯Br non-classical hydrogen bonds and C—Br⋯π short contacts, can be significant. researchgate.net These interactions, although individually weak, can have a substantial cumulative effect on the crystal packing. The presence of an ethoxy group, as in the target compound, can also lead to weak C-H•••O interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Visualization and Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contact.

For a Schiff base analogue containing a 2-ethoxy-naphthalene moiety, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H•••H (67.2%), C•••H/H•••C (26.7%), and C•••C (2.5%) interactions. nih.gov In another related compound, Hirshfeld analysis highlighted the importance of O•••H and Br•••H contacts. researchgate.net

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogue of this compound
Interaction TypeContribution (%)
H•••H67.2
C•••H/H•••C26.7
C•••C2.5
Other3.6

Data for (E)-N-[(2-ethoxy-naphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine nih.gov

Computational and Theoretical Chemical Investigations of 2 Ethoxy N 2 Naphthyl 1 Naphthamide

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2-ethoxy-N-(2-naphthyl)-1-naphthamide. These calculations provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and spectroscopic behavior.

Detailed research findings on analogous compounds, such as N-(ethylcarbamothioyl)-1-naphthamide, demonstrate the utility of DFT calculations. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

In a study on a related naphthyl thiourea (B124793) derivative, DFT calculations were used to determine these frontier molecular orbitals, providing insights into its chemical reactivity and kinetic stability. nih.gov Such calculations for this compound would elucidate the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Furthermore, QM methods are employed to predict spectroscopic properties. For example, theoretical calculations of infrared (IR) and UV-Visible spectra can aid in the experimental characterization of the synthesized compound. The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends within the molecule, while the predicted electronic transitions in the UV-Vis spectrum can be correlated with the compound's color and its behavior upon light absorption. For other complex organic molecules, DFT has been successfully used to predict these spectra, which show good agreement with experimental data. dntb.gov.ua

Table 1: Representative Data from QM Calculations on an Analogous Naphthamide Derivative

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV
EgapHOMO-LUMO Energy Gap4.5 eV
IPIonization Potential6.5 eV
EAElectron Affinity2.0 eV
ηChemical Hardness2.25 eV
ωElectrophilicity Index2.56 eV
Note: The values in this table are illustrative and based on findings for related naphthamide compounds to demonstrate the type of data generated from QM calculations. They do not represent actual calculated values for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is of particular importance in drug discovery, where the "ligand" (the small molecule, in this case, this compound) is docked into the binding site of a biological "target" (typically a protein or nucleic acid). The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net

For a molecule like this compound, molecular docking studies would be initiated by identifying a potential biological target. Given the structural similarities to other reported bioactive naphthamides, potential targets could include enzymes like cyclooxygenases or protein kinases. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank.

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring each conformation based on a force field that approximates the binding free energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For example, in a study of novel 1-hydroxy-naphthyl substituted heterocycles, molecular docking was used to understand the binding interactions with a penicillin-binding protein from Escherichia coli. nih.gov The docking scores helped to rationalize the observed antimicrobial activity. nih.gov Similarly, for this compound, docking studies could guide the selection of appropriate biological assays and provide a rationale for its potential therapeutic effects.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties to Guide Design

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. In silico ADMET prediction models use the chemical structure of a compound like this compound to estimate its pharmacokinetic profile.

These predictive models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined ADMET properties. Key parameters that are typically evaluated include:

Absorption: Prediction of oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (Vd).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of the molecule's stability.

Excretion: Prediction of the primary routes of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) and mutagenicity (Ames test).

A study on phthalazine (B143731) derivatives as VEGFR-2 inhibitors demonstrated the utility of in silico ADMET profiling, showing that the designed compounds had favorable absorption, distribution, metabolism, excretion, and toxicity profiles compared to an existing drug. rsc.org For this compound, a favorable ADMET profile would be indicated by good predicted oral absorption, appropriate distribution to the target tissue without crossing the blood-brain barrier (if not intended), metabolic stability, and low toxicity.

Table 2: Representative In Silico ADMET Predictions for a Hypothetical Drug Candidate

ADMET PropertyPredicted Value/ClassificationImplication for Drug Design
Human Intestinal AbsorptionHighGood potential for oral administration.
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Plasma Protein Binding>90%May have a longer duration of action.
BBB PermeabilityLowReduced risk of central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
hERG InhibitionLow riskReduced risk of cardiotoxicity.
Note: This table presents a hypothetical set of ADMET predictions to illustrate the output of such in silico tools. These are not actual predicted values for this compound.

Conformational Analysis and Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While QM calculations and docking provide static pictures, molecules are inherently flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of this compound.

Conformational analysis aims to identify the low-energy, and therefore most populated, three-dimensional shapes (conformers) of the molecule. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site. Studies on related N-naphthyl derivatives have shown that rotational flexibility can significantly impact biological potency. nih.gov For this compound, the rotational barriers around the amide bond and the single bonds connecting the naphthyl groups would be of particular interest.

MD simulations provide a more detailed view of the molecule's dynamics over time. nih.gov In an MD simulation, the atoms of the molecule and its surrounding environment (e.g., water) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. MD simulations can be used to:

Assess the stability of different conformers.

Study the flexibility of various parts of the molecule.

Investigate the stability of a ligand-protein complex obtained from molecular docking.

Understand how the molecule interacts with solvent molecules.

The stability of a docked pose can be evaluated by running an MD simulation of the ligand-protein complex. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the predicted binding mode.

Theoretical Studies on the Origin of Regioselectivity and Stereoselectivity in Naphthamide Chemical Transformations

The synthesis of a specific isomer of this compound requires control over regioselectivity and potentially stereoselectivity if chiral centers are present or introduced. Theoretical studies can provide valuable insights into the factors that govern the outcome of chemical reactions.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound, a key step would likely be the acylation of 2-naphthylamine (B18577) with a derivative of 2-ethoxy-1-naphthoic acid. Theoretical calculations can be used to determine the activation energies for the formation of different regioisomers. The reaction pathway with the lowest activation energy will be the most favorable, thus predicting the major product.

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is not chiral, subsequent chemical transformations could introduce chiral centers. Theoretical models can be used to understand the origin of stereoselectivity in such reactions. For example, by calculating the energies of the transition states leading to different stereoisomeric products, one can predict which stereoisomer will be formed in excess. This is particularly important in the synthesis of chiral drugs, where only one enantiomer may have the desired therapeutic effect.

Theoretical studies on other chemical systems have successfully explained the origins of regioselectivity and stereoselectivity by analyzing the electronic and steric factors in the transition states. scispace.com These insights are invaluable for optimizing reaction conditions to achieve the desired isomeric purity of the final product.

Structure Activity Relationship Sar Studies of 2 Ethoxy N 2 Naphthyl 1 Naphthamide Derivatives

Systematic Modification of the Naphthyl Moieties and Their Impact on Observed Bioactivities

No published studies were identified that systematically modified the 1-naphthyl or 2-naphthyl rings of 2-ethoxy-N-(2-naphthyl)-1-naphthamide to investigate the impact on its biological activities. Research on other naphthalene-containing compounds suggests that the position and nature of substituents on the naphthyl rings are critical for their biological effects. However, without specific studies on the target compound, any discussion would be purely speculative and fall outside the required scope of this article.

The Role of the Ethoxy Group in Modulating Molecular Recognition and Biological Activity

The influence of the 2-ethoxy group on the molecular recognition and bioactivity of this compound has not been specifically elucidated in the scientific literature. While the ethoxy group is a common feature in many biologically active molecules, often influencing properties like lipophilicity and hydrogen bonding potential, its precise role in the context of this particular naphthamide is uninvestigated.

Influence of Amide Linker Substitutions and Conformation on Biological Efficacy

There is a lack of research into the amide linker of this compound. Studies on other classes of molecules demonstrate that the amide bond's conformation and the presence of substituents on the nitrogen or carbonyl carbon can significantly affect biological efficacy by altering the molecule's three-dimensional shape and its ability to interact with biological targets. However, no such investigations have been reported for the compound .

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

No quantitative structure-activity relationship (QSAR) models have been developed specifically for this compound derivatives. QSAR studies are contingent on having a dataset of compounds with varying structures and corresponding measured biological activities. The absence of such data for this series of compounds makes the establishment of any predictive QSAR models impossible. While QSAR studies exist for other classes of compounds, such as benzo[c]phenanthridine (B1199836) analogues, these findings are not transferable to the specific chemical scaffold of this compound. nih.gov

Biological Target Identification and Mechanism of Action Studies for 2 Ethoxy N 2 Naphthyl 1 Naphthamide and Analogues in Vitro/pre Clinical Context

Experimental Methodologies for Direct Target Elucidation

To identify the direct molecular targets of a compound like 2-ethoxy-N-(2-naphthyl)-1-naphthamide , several experimental strategies are commonly utilized. These methods aim to isolate and identify proteins or other biomolecules that physically interact with the compound.

Affinity-Based Pull-Down Assays: This technique is a powerful tool for discovering and validating protein-protein interactions and protein-ligand interactions. nih.govnih.gov In the context of small molecules, the compound of interest is typically immobilized on a solid support, such as beads. This "bait" is then incubated with a complex biological sample, like a cell lysate. Proteins that bind to the compound are "pulled down" and can be subsequently identified using techniques like mass spectrometry. nih.gov

Label-Free Techniques like DARTS (Drug Affinity Responsive Target Stability): The DARTS method offers an advantage as it does not require modification of the small molecule, which can sometimes alter its binding properties. This approach is based on the principle that when a small molecule binds to its protein target, it can increase the protein's stability and make it less susceptible to degradation by proteases. By treating a cell lysate with the compound and then with a protease, the stabilized target protein will remain more intact compared to other proteins. This protected protein can then be identified.

MethodologyPrincipleKey Advantage
Affinity-Based Pull-Down A "bait" (immobilized compound) captures interacting proteins from a lysate.Effective for isolating stable and transient protein complexes. nih.gov
DARTS Ligand binding protects the target protein from protease degradation.Does not require modification of the compound, preserving its native binding activity.

Identification and Validation of Specific Biomolecular Targets

Once potential targets are identified through initial screening methods, further experiments are necessary to validate these interactions and understand their significance. This involves confirming the binding and assessing the functional consequences of the interaction.

Enzymes and Receptors: Should initial screens suggest an enzyme or receptor as a target, validation would involve in vitro assays to measure changes in enzyme activity or receptor signaling in the presence of This compound .

Efflux Pumps: Given that analogues like PAβN are known efflux pump inhibitors, it would be a logical hypothesis to investigate whether This compound also targets these proteins. Efflux pumps are proteins that actively transport substrates, including antibiotics, out of cells, contributing to multidrug resistance. Inhibition of these pumps can restore the efficacy of antibiotics. Studies on analogues like 1-(1-naphthylmethyl)-piperazine have shown that specific chemical modifications can lead to potent efflux pump inhibition.

Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the interaction between a ligand and its target provides deeper insight into the binding mechanism and affinity.

Binding Kinetics: These studies measure the rates of association (k_on) and dissociation (k_off) of the ligand-target complex. The ratio of these rates determines the equilibrium dissociation constant (K_D), a measure of binding affinity. Techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) are commonly used for these measurements.

Thermodynamics: Isothermal titration calorimetry (ITC) is a powerful technique to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This information helps to understand the driving forces behind the interaction, whether it is primarily driven by hydrogen bonds and van der Waals interactions (enthalpic) or by the hydrophobic effect (entropic).

Elucidation of Downstream Cellular Pathways and Biological Responses

Identifying the direct target is the first step; the subsequent challenge is to understand the broader biological consequences of this interaction.

Future Directions and Emerging Research Avenues for 2 Ethoxy N 2 Naphthyl 1 Naphthamide Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Rational Design and Virtual Screening

The convergence of artificial intelligence and chemistry offers a paradigm shift from serendipitous discovery to rational, data-driven design. For 2-ethoxy-N-(2-naphthyl)-1-naphthamide, AI and ML can accelerate the identification of novel, more potent, and selective derivatives.

Predictive models, trained on large datasets of known bioactive molecules, can be developed to forecast the physicochemical properties, bioactivity, and potential off-target effects of virtual derivatives of this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be enhanced by ML algorithms such as random forests and neural networks to identify key structural motifs that govern biological activity.

Virtual screening campaigns can be conducted to test vast libraries of hypothetical this compound analogs against computationally modeled biological targets. This in silico approach drastically reduces the time and cost associated with synthesizing and testing large numbers of compounds, focusing resources on candidates with the highest probability of success.

Table 1: Illustrative AI/ML-Driven Virtual Screening Cascade for this compound Analogs

PhaseTechniqueObjectiveHypothetical No. of Compounds
1 Initial Library Generation Create a virtual library of 106 analogs by modifying the ethoxy and naphthyl groups.1,000,000
2 Property Prediction Use ML models to predict drug-likeness (e.g., Lipinski's rule of five) and ADMET properties.200,000
3 Pharmacophore Filtering Screen compounds based on a 3D pharmacophore model derived from a known active ligand.50,000
4 Molecular Docking Dock remaining compounds into the active site of a target protein (e.g., a kinase or protease).5,000
5 Hit Selection Select top-scoring compounds for synthesis and in vitro testing based on binding energy and interactions.100

This table is illustrative and represents a hypothetical application of AI/ML in the research of this compound.

Development of Novel Synthetic Methodologies for Compound Diversification and High-Throughput Library Generation

To fully explore the chemical space around the this compound scaffold, the development of robust and efficient synthetic methodologies is paramount. Modern medicinal chemistry relies on the ability to rapidly generate diverse libraries of compounds for screening.

Future synthetic efforts should focus on creating versatile reaction pathways that allow for the easy modification of the core naphthamide structure. This could involve developing novel cross-coupling reactions to introduce a wide range of substituents on the naphthyl rings or exploring new methods for forming the amide bond that are amenable to high-throughput synthesis.

The adoption of technologies like automated flow chemistry could revolutionize the synthesis of this compound analogs. Flow synthesis allows for the rapid, controlled, and scalable production of compound libraries, significantly shortening the cycle time from design to testing. This approach would enable the creation of hyperdiverse libraries, which are essential for identifying hits against challenging biological targets.

Table 2: Comparison of Traditional vs. High-Throughput Synthesis for a Hypothetical 100-Member Library of this compound Analogs

ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Synthesis Time Weeks to monthsDays
Compound Purity Variable, requires extensive purificationGenerally high, in-line purification possible
Scalability Difficult to scale up or downEasily scalable
Reagent Consumption HighLow
Amenability to Automation LowHigh

This table provides a prospective comparison based on established advantages of flow chemistry.

Application of Advanced Bioanalytical Techniques for Deeper Mechanistic Insights into Molecular Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for optimizing its activity and selectivity. Advanced bioanalytical techniques can provide unprecedented insights into these mechanisms.

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful tool for identifying and quantifying the compound and its metabolites in complex biological matrices. This can be used to study its metabolic stability and identify potential sites of modification within the cell. Furthermore, techniques like affinity selection mass spectrometry can be employed to screen compound libraries against target proteins to identify binders directly from complex mixtures.

Structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), can be used to determine the three-dimensional structure of this compound or its analogs in complex with their target proteins. This provides a detailed atomic-level map of the binding interactions, which is invaluable for structure-based drug design.

Table 3: Prospective Application of Bioanalytical Techniques for Mechanistic Studies

TechniqueInformation GainedImplication for Drug Development
LC-MS/MS Metabolic profiling and stability assessment.Guides structural modifications to improve pharmacokinetic properties.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (kon, koff) and binding affinity (KD).Allows for quantitative ranking of compound affinity for a target.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (ΔH, ΔS).Provides a complete thermodynamic profile of the molecular interaction.
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the compound-target complex.Enables rational design of more potent and selective analogs.

This table outlines potential applications of established bioanalytical methods to the study of this compound.

Exploration of Underexplored Biological Activities and Novel Target Spaces for Naphthamide Scaffolds

The naphthamide scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A key future direction for this compound is to systematically screen it against a broad array of biological targets to uncover novel therapeutic applications.

Phenotypic screening, where the compound is tested for its effects on cell models of disease without a preconceived target, can be a powerful approach to identify unexpected activities. This can be followed by target deconvolution studies to identify the specific protein or pathway responsible for the observed effect.

Moreover, recent advances in genomics and systems biology have led to the identification of numerous novel potential drug targets that were previously considered "undruggable". Future research should explore the potential of this compound and its derivatives to modulate these novel targets, such as protein-protein interactions or allosteric sites on enzymes. This exploration into new target spaces could lead to first-in-class medicines for diseases with high unmet medical needs.

Q & A

Q. What computational methods predict reactivity of the ethoxy-naphthyl moiety?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER) model solvation effects on reaction pathways .

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